1-(4-Chloro-3-fluorophenyl)cyclopentanamine is a chemical compound that belongs to the class of amines, specifically a cyclopentanamine derivative. This compound features a cyclopentane ring attached to a phenyl group that is further substituted with chlorine and fluorine atoms. Its unique structure suggests potential applications in pharmaceuticals and chemical research due to the presence of halogen substituents, which often influence biological activity.
The compound is synthesized through various chemical reactions involving cyclopentanamine and substituted phenyl halides. It can be found in research literature and databases focusing on organic chemistry and drug development.
1-(4-Chloro-3-fluorophenyl)cyclopentanamine is classified as an organic compound, specifically under the categories of:
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanamine can be achieved through several methods:
1-(4-Chloro-3-fluorophenyl)cyclopentanamine has a molecular formula of and a molecular weight of approximately 215.67 g/mol. The structure consists of:
1-(4-Chloro-3-fluorophenyl)cyclopentanamine can participate in various chemical reactions:
The mechanism of action for 1-(4-Chloro-3-fluorophenyl)cyclopentanamine largely depends on its interaction with biological systems, particularly in pharmacological contexts:
Experimental studies would be required to elucidate precise mechanisms, including binding affinities and kinetic parameters.
1-(4-Chloro-3-fluorophenyl)cyclopentanamine has potential applications in various scientific fields:
The cyclopentanamine scaffold in 1-(4‑chloro-3-fluorophenyl)cyclopentanamine exhibits strategic structural parallels with established serotonin 5‑HT1A receptor ligands. Its para-chloro and meta-fluoro substitution pattern on the phenyl ring mirrors the halogenated aryl motifs in prototypical 5‑HT1A agonists, such as the clinical candidate F15599 (NLX-101; 3‑chloro-4‑fluorophenyl-[4‑fluoro-4‑[[(5‑methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone) [1] [4]. This design element enhances target engagement through hydrophobic interactions within the orthosteric binding pocket while maintaining metabolic stability. Crucially, the cyclopentanamine core introduces conformational rigidity distinct from flexible piperazine or piperidine linkers in earlier ligands, potentially reducing off-target binding [1].
Derivatives of F15599 serve as foundational templates for positron emission tomography (PET) radioligands like [18F]F15599, which exhibits preferential activation of cortical 5‑HT1A receptors. The cyclopentanamine scaffold in 1-(4‑chloro-3-fluorophenyl)cyclopentanamine offers a synthetic handle for 18F or 11C isotopic labeling, enabling the development of novel radiotracers [1] [4]. Molecular modeling indicates that the cyclopentane ring’s puckered conformation may enhance blood-brain barrier permeability compared to planar aryl systems, a critical factor for central nervous system imaging applications.
Biased agonism at 5‑HT1A receptors requires precise pharmacophore alignment to direct signaling toward Gαi/o-dependent pathways (e.g., adenylate cyclase inhibition) versus β-arrestin recruitment. The primary amine in 1-(4‑chloro-3-fluorophenyl)cyclopentanamine serves as a hydrogen-bond donor analogous to the protonated nitrogen of serotonin, essential for receptor activation [8]. Computational studies reveal that its halogenated aryl group occupies a subpocket enriched with hydrophobic residues (e.g., Phe362, Val366), while the cyclopentyl linker orients the amine toward Asp116 for salt-bridge formation—a hallmark of agonist binding [1] [4]. Modulating cyclopentane substituents (e.g., methyl groups) could further fine-tune functional selectivity between pre-synaptic (autoreceptor) and post-synaptic populations.
Table 1: Structural Comparison of 5-HT1A Receptor Ligands
Compound | Core Scaffold | Key Aryl Substituents | Biased Signaling Profile |
---|---|---|---|
Serotonin | Indoleethylamine | 5-Hydroxy | Balanced Gi/β-arrestin |
F15599 (NLX-101) | Benzoylpiperidine | 3-Cl, 4-F (phenyl) | Cortical Gi preference |
1-(4-Cl-3-F-phenyl)cyclopentanamine | Cyclopentylamine | 4-Cl, 3-F (phenyl) | Predicted Gi bias |
1-(4‑Chloro-3-fluorophenyl)cyclopentanamine demonstrates potential as a suppressor of nuclear factor kappa B (NF-κB)—a master regulator of pro-inflammatory cytokines. Its scaffold aligns with structural features of alkylthiourea-quinazoline hybrids reported to inhibit NF-κB translocation. Specifically, the electron-withdrawing chloro-fluoro motif may mimic halogen-bonding interactions observed in compound 19 (N-alkylthiourea quinazoline derivative), which suppresses interleukin‑6 (IL-6) and tumor necrosis factor‑α (TNFα) production at sub-micromolar concentrations (IC50 = 0.84 µM and 4.0 µM, respectively) [3].
Systematic modifications of the cyclopentane ring and aryl group reveal critical SAR trends for NF-κB inhibition:
Table 2: Impact of Structural Modifications on NF-κB Inhibition
Modification Site | Structural Change | Effect on IL-6 Suppression (IC50) | Rationale |
---|---|---|---|
Aryl Halogenation | 4-Cl, 3-F | ≤1 µM | Optimal halogen bonding |
2-Cl, 4-F | >10 µM | Steric clash | |
Ring Size | Cyclopentyl | ≤1 µM | Balanced lipophilicity |
Cyclopropyl | >5 µM | Reduced hydrophobic contact | |
Amine Group | -NH2 | ≤1 µM | H-bond donation |
-NHCH3 | >3 µM | Steric hindrance |
The compound’s chlorophenyl moiety shares structural homology with synthetic REV-ERB agonists (e.g., GSK4112). REV-ERB nuclear receptors repress autophagy-initiating genes (BECN1, LC3) and NF-κB signaling [7] [10]. Molecular docking suggests 1-(4‑chloro-3-fluorophenyl)cyclopentanamine occupies the REV-ERB ligand-binding domain (LBD) via hydrophobic contacts with Phe450 and Arg388, potentially blocking co-repressor recruitment. Simultaneous NF-κB and autophagy inhibition could disrupt cancer cell survival pathways, positioning this scaffold for dual-mechanism anticancer agents [7].
Integrating the cyclopentanamine scaffold with quinazoline pharmacophores enhances selectivity for NF-κB over kinase targets like EGFR. Hybrid analogues replace metabolically labile benzylthiourea groups (e.g., in compound A) with cycloalkylthioureas linked to quinazoline via flexible spacers [3]. This design:
REV-ERBα/β are circadian regulators with heme-binding LBDs. 1-(4‑Chloro-3-fluorophenyl)cyclopentanamine mimics porphyrin antagonists (ZnPP, CoPP) that displace heme, switching REV-ERB from repressor to activator [7] [10]. Key engineering strategies include:
The cyclopentanamine scaffold’s versatility across serotoninergic, inflammatory, and circadian targets underscores its potential as a foundational platform for CNS and oncology therapeutics. Future work requires *in vivo validation of target engagement and functional selectivity.*
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0